molecular formula C15H17N3 B14279481 N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline CAS No. 139554-40-8

N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline

Cat. No.: B14279481
CAS No.: 139554-40-8
M. Wt: 239.32 g/mol
InChI Key: AJPIMVQWROSZDE-UHFFFAOYSA-N
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Description

N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethyl group, a hydrazinylidenemethyl group, and a phenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline typically involves the condensation of N-ethyl-N-phenylaniline with hydrazine derivatives. One common method is the reaction of N-ethyl-N-phenylaniline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(hydrazinylidenemethyl)-N-phenylaniline
  • N-Ethyl-4-(hydrazinylidenemethyl)-N-toluidine
  • N-Ethyl-4-(hydrazinylidenemethyl)-N-anisidine

Uniqueness

N-Ethyl-4-(hydrazinylidenemethyl)-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. The hydrazinylidenemethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

139554-40-8

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

N-ethyl-4-methanehydrazonoyl-N-phenylaniline

InChI

InChI=1S/C15H17N3/c1-2-18(14-6-4-3-5-7-14)15-10-8-13(9-11-15)12-17-16/h3-12H,2,16H2,1H3

InChI Key

AJPIMVQWROSZDE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NN

Origin of Product

United States

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